molecular formula C23H20FN3O3S B2478359 Methyl 2-(benzylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-51-8

Methyl 2-(benzylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2478359
CAS No.: 537046-51-8
M. Wt: 437.49
InChI Key: ZKWYVWGWIPHJEA-UHFFFAOYSA-N
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Description

Methyl 2-(benzylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Research by Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, which are similar to the specified compound. They studied the site of methylation and acylation on tetrahydropyrimidine derivatives and synthesized related compounds like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).
  • Chen, Liu, and Wang (2012) reported the synthesis of a related compound, Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, via the modified Biginelli reaction, showcasing the importance of such compounds in synthetic chemistry (Chen, Liu, & Wang, 2012).

Antimicrobial Activity

  • Kolisnyk et al. (2015) synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and studied their antimicrobial activity. Their research highlights the potential of similar compounds in antimicrobial applications (Kolisnyk et al., 2015).

Anti-Inflammatory and Analgesic Properties

  • Tozkoparan et al. (1998, 1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and tested their anti-inflammatory activity, indicating potential therapeutic applications for related compounds (Tozkoparan et al., 1998), (Tozkoparan et al., 1999).
  • Ukrainets et al. (2015) focused on enhancing the analgesic properties of pyrido[1,2-a]pyrimidine derivatives, suggesting potential pain-relief applications for similar compounds (Ukrainets et al., 2015).

Antidiabetic Activity

  • Abdel-Aziz, Hussein, and Abdel-Raheem (2011) designed and synthesized pyrimidine derivatives, including those with benzylthio substitutions, and evaluated their antidiabetic effects, highlighting the possible use in diabetes management (Abdel-Aziz et al., 2011).

Structural and Conformational Analysis

  • Nagarajaiah and Begum (2014) conducted structural and conformational studies on thiazolo[3,2-a]pyrimidines, providing insights into the molecular features of similar compounds (Nagarajaiah & Begum, 2014).

Synthesis Techniques and Optimization

  • Sukach et al. (2015) and Shang et al. (2012) explored the synthesis of related compounds, contributing to the development of efficient methods for producing such molecules (Sukach et al., 2015), (Shang et al., 2012).

Properties

IUPAC Name

methyl 2-benzylsulfanyl-5-(3-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-13-17(22(29)30-2)18(15-9-6-10-16(24)11-15)19-20(25-13)26-23(27-21(19)28)31-12-14-7-4-3-5-8-14/h3-11,18H,12H2,1-2H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWYVWGWIPHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC(=CC=C4)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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